![molecular formula C16H18N6OS B3985295 1-cyclohexyl-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thio}-1H-tetrazole](/img/structure/B3985295.png)
1-cyclohexyl-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thio}-1H-tetrazole
Overview
Description
1-cyclohexyl-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thio}-1H-tetrazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thio}-1H-tetrazole is not fully understood. However, it is believed that the compound exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of COX-2 and iNOS enzymes. In addition, it has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-cyclohexyl-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thio}-1H-tetrazole in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research on 1-cyclohexyl-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thio}-1H-tetrazole. One possible direction is to investigate its potential as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a chemotherapeutic agent for various types of cancer. Additionally, further studies are needed to fully understand its mechanism of action and to develop more effective synthesis methods.
Scientific Research Applications
1-cyclohexyl-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thio}-1H-tetrazole has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its antitumor, antifungal, and antibacterial properties. In addition, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
5-(1-cyclohexyltetrazol-5-yl)sulfanyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-11-7-9-12(10-8-11)14-17-16(23-19-14)24-15-18-20-21-22(15)13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLYLBHFAOSPDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)SC3=NN=NN3C4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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